Product packaging for n-Hydroxybenzylhydrazine dihydrochloride(Cat. No.:CAS No. 2418648-36-7)

n-Hydroxybenzylhydrazine dihydrochloride

Cat. No.: B2563069
CAS No.: 2418648-36-7
M. Wt: 211.09
InChI Key: SGICFSWQIXBFRI-UHFFFAOYSA-N
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Description

Historical Context of L-Aromatic Amino Acid Decarboxylase (AADC) Inhibition Research

The journey into understanding the role of L-aromatic amino acid decarboxylase (AADC) is deeply intertwined with the quest to comprehend and treat neurological disorders, most notably Parkinson's disease. mdpi.com AADC is a pivotal enzyme responsible for the final step in the biosynthesis of dopamine (B1211576) and serotonin (B10506), two of the most extensively studied neurotransmitters. mdpi.com In the mid-20th century, the discovery of dopamine's depletion in the brains of Parkinson's disease patients led to the therapeutic strategy of administering its precursor, L-DOPA. However, a significant challenge emerged: L-DOPA is rapidly converted to dopamine in the peripheral tissues before it can cross the blood-brain barrier. mdpi.com This peripheral conversion not only reduced the therapeutic efficacy of L-DOPA in the brain but also caused undesirable side effects.

This clinical challenge spurred the development of AADC inhibitors that could not cross the blood-brain barrier. Compounds like carbidopa (B1219) and benserazide (B1668006) were synthesized to block peripheral AADC activity, thereby allowing a greater concentration of L-DOPA to reach the central nervous system. mdpi.com This approach revolutionized the treatment of Parkinson's disease and highlighted the therapeutic potential of targeting AADC. Concurrently, the scientific community recognized the need for AADC inhibitors that could penetrate the brain to serve as experimental tools for basic research. This need set the stage for the emergence of centrally acting AADC inhibitors.

Emergence of n-Hydroxybenzylhydrazine Dihydrochloride (B599025) (NSD-1015) as a Core Research Probe

Early studies with NSD-1015 were instrumental in confirming the enzymatic pathways of monoamine synthesis and in elucidating the immediate physiological and behavioral consequences of their depletion. For instance, administration of NSD-1015 in animal models led to a marked reduction in brain dopamine and serotonin levels, allowing for the study of the functional roles of these neurotransmitters in motor control, mood, and other complex behaviors. nih.gov The ability to selectively inhibit central AADC provided a level of experimental control that was previously unattainable, solidifying NSD-1015's status as a core research probe in neuropharmacology and neurochemistry.

Contemporary Significance in Investigating Monoamine Metabolism and Neuronal Function

In contemporary neuroscience, NSD-1015 continues to be a relevant and widely used research tool, albeit with a more nuanced understanding of its pharmacological profile. Its primary application remains the in vivo and in vitro inhibition of AADC to study the downstream effects on the monoaminergic systems. For example, it is frequently used to measure the rate of L-DOPA accumulation as an index of tyrosine hydroxylase activity, the rate-limiting enzyme in dopamine synthesis. researchgate.net

However, a significant aspect of its contemporary significance lies in the recognition of its "off-target" effects. Research has revealed that NSD-1015 is not only a potent AADC inhibitor but also a powerful inhibitor of monoamine oxidase (MAO), another key enzyme in monoamine metabolism responsible for their degradation. nih.gov This dual action complicates the interpretation of experimental results, as the observed effects may not be solely attributable to AADC inhibition. For instance, while blocking dopamine synthesis, NSD-1015 can simultaneously prevent the breakdown of existing dopamine, leading to complex and sometimes counterintuitive outcomes on dopamine levels and neuronal activity. nih.gov

This discovery has led to a more critical and sophisticated use of NSD-1015 in research. Scientists now often employ it in conjunction with other pharmacological agents to dissect the relative contributions of AADC and MAO inhibition to a particular biological phenomenon. Furthermore, the compound has found utility in cellular and molecular studies, such as investigating the regulation of the AADC gene itself. Studies have shown that treatment with NSD-1015 can lead to an upregulation of AADC mRNA and protein levels, suggesting a feedback mechanism in response to enzymatic inhibition. nih.gov This has opened new avenues for understanding the long-term regulation of neurotransmitter synthesis pathways.

The enduring legacy of NSD-1015 in biochemical and neurobiological research is a testament to its utility as a pharmacological probe. From its historical roots in the development of therapies for Parkinson's disease to its current use in sophisticated studies of gene regulation and complex neurotransmitter interactions, n-Hydroxybenzylhydrazine dihydrochloride remains an indispensable tool for unraveling the mysteries of the brain.

Research Findings on the Effects of this compound (NSD-1015)

The following tables summarize key research findings on the inhibitory and metabolic effects of NSD-1015.

Inhibitory Effects of NSD-1015 on Key Enzymes
EnzymeTissue/SystemObserved EffectReference
L-Aromatic Amino Acid Decarboxylase (AADC)Rat Liver and StriatumInhibition of AADC activity. nih.gov
Monoamine Oxidase A (MAO-A)Rat Liver and StriatumPotent inhibition, with 88% inhibition in the liver and striatum. nih.gov
Monoamine Oxidase B (MAO-B)Rat Liver and StriatumPotent inhibition, with 96% inhibition in the liver and striatum. nih.gov
Effects of NSD-1015 on Monoamine Metabolism
MetaboliteBrain Region/SystemEffect of NSD-1015 PretreatmentReference
L-DOPARat StriatumPotentiated the increase in dialysate levels. nih.gov
3-O-methyl-DOPA (3-OMD)Rat StriatumPotentiated the increase in dialysate levels. nih.gov
DopamineRat Striatum (6-OHDA-lesioned)Did not reduce levels, which were elevated following L-DOPA administration. nih.gov
DOPAC (3,4-Dihydroxyphenylacetic acid)Rat StriatumAbolished the increase in levels following L-DOPA administration. nih.gov
HVA (Homovanillic acid)Rat StriatumAbolished the increase in levels following L-DOPA administration. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Cl2N2O B2563069 n-Hydroxybenzylhydrazine dihydrochloride CAS No. 2418648-36-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydrazinylmethyl)phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-9-5-6-1-3-7(10)4-2-6;;/h1-4,9-10H,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGICFSWQIXBFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Chemical Modifications of N Hydroxybenzylhydrazine Dihydrochloride

Established Methodologies for n-Hydroxybenzylhydrazine Dihydrochloride (B599025) Synthesis

The industrial and laboratory-scale synthesis of n-Hydroxybenzylhydrazine Dihydrochloride and related structures relies on established organic chemistry principles, including precursor condensation, hydrogenation, and salt formation.

A primary route for synthesizing benzylhydrazine (B1204620) derivatives involves a two-step process beginning with the condensation of a suitable aldehyde or ketone with a hydrazine (B178648) compound, followed by the reduction of the resulting hydrazone.

The initial condensation reaction forms a C=N double bond, creating a hydrazone intermediate. This is a common strategy for derivatizing carbonyl compounds. researchgate.net For the synthesis of a hydroxybenzylhydrazine, a hydroxybenzaldehyde would be reacted with hydrazine. The subsequent step is the hydrogenation of the hydrazone. This reduction of the imine bond to a single bond can be achieved using various reducing agents. Symmetrically substituted N,N-dihydrocarbylhydroxylamines can be prepared in a single step through the reaction of an aldehyde and hydroxylamine (B1172632) hydrochloride in the presence of hydrogen and a hydrogenation catalyst. google.com

Table 1: General Reaction Parameters for Hydrazone Hydrogenation

ParameterDescriptionCommon Examples
Catalyst Metal catalyst to facilitate the addition of hydrogen.Platinum (Pt), Palladium (Pd), Nickel (Ni)
Hydrogen Source Gaseous hydrogen or transfer hydrogenation reagents.H₂ gas, Sodium borohydride (B1222165) (NaBH₄)
Solvent An inert liquid medium for the reaction.Ethanol, Methanol (B129727), Acetic Acid
Pressure Pressure of H₂ gas (if used).Varies from atmospheric to high pressure.

Alternative synthetic pathways may involve decarboxylation, where a carboxyl group is removed from a precursor molecule. For instance, a synthesis could potentially start from a modified amino acid derivative. Alkyl carboxylic acids can undergo decarboxylative amination to produce hydrazine derivatives. rsc.org

Following the synthesis of the free base form of n-Hydroxybenzylhydrazine, the final step is salt formation to yield the dihydrochloride salt. This is typically achieved by treating a solution of the hydrazine compound with hydrochloric acid. The basic nitrogen atoms of the hydrazine moiety are protonated, forming the more stable and often crystalline dihydrochloride salt. google.com This process is crucial for improving the handling and stability of the final compound. For example, phenylhydrazine (B124118) is treated with a hydrochloric acid solution, followed by cooling for crystallization to obtain phenylhydrazine hydrochloride. google.com

In an industrial context, the choice of catalyst for the hydrogenation step is critical. Platinum-based catalysts are often preferred for their efficiency. google.com The catalytically effective amount is typically low, ranging from 0.1 to 0.25 molar percent based on the starting aldehyde. google.com

The reusability of the catalyst is a key economic and environmental consideration. Heterogeneous catalysts, such as metals supported on alumina (B75360) or carbon, are advantageous as they can be recovered from the reaction mixture by simple filtration and potentially reused in subsequent batches. Studies on hydrazine decomposition have explored a range of mono- and bimetallic nanoparticle catalysts (including Rh, Co, Ru, Ir, Fe, Cu, Ni, Pt, Pd) to improve efficiency and selectivity. unibo.it While focused on decomposition, this research highlights the extensive investigation into optimizing catalytic processes involving hydrazine compounds. unibo.it

Derivatization Strategies for Hydrazine Compounds in Academic Contexts

Hydrazine and its derivatives are exceptionally versatile building blocks in organic synthesis, prized for their ability to act as nucleophiles and precursors to a wide array of functional molecules and heterocyclic systems. rsc.orgnbinno.com

The reactivity of the hydrazine motif allows for extensive functionalization. nbinno.com Direct reductive alkylation using reagents like α-picoline-borane can produce various N-alkylhydrazine derivatives. organic-chemistry.org This operational simplicity and tolerance for various functional groups enable the creation of diverse libraries of compounds for further study. rsc.org Continuous flow technology has also been applied to the synthesis of hydrazine derivatives from alcohols, demonstrating a practical and efficient approach that simplifies the reaction process and is suitable for large-scale synthesis and late-stage functionalization. rsc.org

Hydrazine derivatives are key components in the synthesis of pharmaceuticals and agrochemicals, often forming the core of heterocyclic rings like pyrazoles and pyridazines. nbinno.com

A particularly important class of hydrazine derivatives is the N-acylhydrazones. These are typically synthesized through the condensation of a hydrazide with an aldehyde or ketone, often in the presence of an acid catalyst. ekb.egsemanticscholar.org This straightforward synthesis makes them highly accessible. mdpi.com

N-acylhydrazones are characterized by the -CO-NH-N=CH- functional group and have attracted significant interest due to their structural versatility and wide range of applications. semanticscholar.orgmdpi.com

Characterization: The structural analysis of N-acylhydrazones is frequently performed using spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. A common feature in the NMR spectra of N-acylhydrazones is the duplication of signals. bohrium.comtandfonline.com This is due to the presence of stereoisomers, including geometric isomers (E/Z) arising from the C=N bond and conformational isomers (synperiplanar and antiperiplanar) resulting from restricted rotation around the C(O)-N amide bond. mdpi.combohrium.com

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the presence of key functional groups, such as the N-H, C=O (amide), and C=N (imine) bonds. ekb.eg

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. semanticscholar.org

The ability of N-acylhydrazones to act as chelating ligands, particularly when an o-hydroxy group is present on the aldehyde or ketone precursor, makes them valuable in coordination chemistry. semanticscholar.org

Theoretical and Computational Approaches to Synthetic Pathway Optimization

A thorough review of scientific literature and chemical databases indicates a notable absence of specific research focused on the theoretical and computational optimization of synthetic pathways for this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting outcomes, and optimizing conditions for the synthesis of complex organic molecules, such studies dedicated to this particular compound are not publicly available.

In general, theoretical and computational approaches to optimize a synthetic pathway would involve several key methodologies:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) are often employed to model the electronic structure of reactants, intermediates, transition states, and products. These calculations can provide critical insights into the thermodynamics and kinetics of a proposed reaction step. For a hypothetical synthesis of this compound, DFT could be used to:

Evaluate the stability of different potential starting materials and intermediates.

Calculate the activation energies for various possible reaction pathways, thereby identifying the most energetically favorable route.

Predict spectroscopic properties (e.g., NMR, IR spectra) of intermediates to aid in their experimental identification.

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of molecules over time, providing insights into solvent effects, conformational preferences, and the dynamics of reactant approach. This could be useful in understanding how reaction conditions might influence the yield and selectivity of the synthesis.

Predictive Modeling and Machine Learning: Algorithms can be trained on large datasets of known reactions to predict the outcomes of new synthetic routes. While the application of such tools is broad, their utility is dependent on the availability of relevant data.

The optimization process using these tools typically aims to enhance key synthetic parameters. The table below illustrates the types of parameters that are often the target of computational optimization in synthetic chemistry, although specific data for this compound is not available.

Parameter for OptimizationTypical Computational ApproachPotential Impact on Synthesis
Reaction YieldCalculating reaction thermodynamics (ΔG) and identifying low-energy pathways.Maximizing the conversion of starting materials to the desired product.
Reaction RateCalculating activation energies (ΔEa) of transition states.Reducing reaction times and improving process efficiency.
Selectivity (Regio-/Stereo-)Analyzing the energies of different product isomers and the transition states leading to them.Minimizing the formation of unwanted byproducts.
Choice of CatalystModeling the interaction of potential catalysts with reactants and transition states.Identifying a catalyst that lowers the activation energy most effectively.
Solvent EffectsUsing implicit or explicit solvent models in QM or MD simulations.Selecting a solvent that stabilizes key intermediates or transition states.

Without published research applying these methodologies to the synthesis of this compound, any discussion of its optimized synthetic pathway from a computational standpoint remains speculative. The development of such models would first require experimental data on one or more potential synthetic routes, which could then be used as a basis for theoretical investigation and refinement.

Elucidation of Molecular Mechanisms of Action of N Hydroxybenzylhydrazine Dihydrochloride in Biological Systems

Primary Enzymatic Inhibition: L-Aromatic Amino Acid Decarboxylase (AADC)

n-Hydroxybenzylhydrazine, also known as NSD-1015, is a potent inhibitor of L-aromatic amino acid decarboxylase (AADC), an enzyme critical for the synthesis of key neurotransmitters. sigmaaldrich.comnih.gov This enzyme, also referred to as DOPA decarboxylase, facilitates the final step in the biosynthesis of dopamine (B1211576) and serotonin (B10506) by converting L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (B29612) (5-HTP) to serotonin, respectively. nih.govnih.gov By blocking AADC activity, n-hydroxybenzylhydrazine serves as a crucial tool in experimental pharmacology to study the effects of precursor accumulation and the roles of these neurotransmitter systems. nih.govnih.gov

Irreversible Inhibition of AADC Activity

Hydrazine-based compounds are recognized as potent, irreversible enzyme inhibitors. nih.govnih.gov Their mechanism of action often involves the formation of a stable, covalent bond with the enzyme or its cofactor, leading to a loss of catalytic activity. In the context of AADC, n-hydroxybenzylhydrazine acts as a powerful inhibitor. nih.govguidetopharmacology.org While the inhibition of AADC by some related hydrazine (B178648) derivatives has been described as potentially competitive, suggesting a reversible binding to the active site, the chemical nature of the hydrazine moiety points towards a mechanism that ultimately results in irreversible inactivation. nih.govchinayyhg.com This irreversible action is a key feature of its pharmacological profile, ensuring a sustained blockade of the enzyme's function.

Substrate Specificity and Binding Kinetics of AADC Inhibition

The inhibition of AADC by n-hydroxybenzylhydrazine prevents the decarboxylation of the enzyme's primary substrates, L-DOPA and 5-HTP. nih.govnih.gov This leads to an accumulation of these precursors in biological systems, a measurable outcome frequently used to assess the in vivo synthesis rates of dopamine and serotonin. nih.gov Studies on related hydrazine derivatives, such as 1-(3-hydroxybenzyl)-1-methylhydrazine (NSD-1034), demonstrate the high potency of this class of inhibitors. Research in mice showed that NSD-1034 could inhibit the decarboxylase enzyme by approximately 75% at a dose of 6.25 mg/kg, with nearly 100% inhibition achieved at 200 mg/kg. chinayyhg.com This dose-dependent effect highlights the direct relationship between inhibitor concentration and enzymatic blockade. chinayyhg.com

Inhibition of AADC by the related compound NSD-1034 in Mouse Brain chinayyhg.com
Dose of NSD-1034 (mg/kg i.v.)Decarboxylase Inhibition (%)
6.2573
5082
10092
200100

Interaction with Pyridoxal-Phosphate Co-Factor

The catalytic activity of AADC is dependent on its cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. drugbank.comnih.gov Within the enzyme's active site, the aldehyde group of PLP forms a Schiff base linkage with the amino group of a specific lysine (B10760008) residue. drugbank.comnih.gov During catalysis, the amino acid substrate displaces the lysine, forming a new external aldimine with PLP, which is a critical step for decarboxylation to occur. nih.gov Hydrazine-based inhibitors like n-hydroxybenzylhydrazine are thought to exert their inhibitory effect by directly reacting with the aldehyde group of the PLP cofactor. This reaction forms a stable hydrazone, effectively sequestering the cofactor and rendering the enzyme catalytically inactive.

Secondary Enzymatic Interactions: Monoamine Oxidase (MAO)

In addition to its primary action on AADC, n-hydroxybenzylhydrazine dihydrochloride (B599025) demonstrates significant inhibitory effects on monoamine oxidase (MAO), another key enzyme in monoamine neurotransmitter metabolism. nih.govnih.govnih.gov MAO is responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin, breaking them down after their release. glpbio.com The dual inhibition of both the synthesis (via AADC) and breakdown (via MAO) pathways by a single compound complicates its use as a specific tool for studying AADC activity alone. nih.govnih.gov

Inhibition of Monoamine Oxidase A (MAO-A)

Research has shown that n-hydroxybenzylhydrazine is a potent inhibitor of the MAO-A isoenzyme. In vitro studies using rat liver preparations found that n-hydroxybenzylhydrazine inhibited MAO-A activity with a half-maximal inhibitory concentration (IC₅₀) in the range of 10-50 µM. nih.gov Furthermore, ex vivo studies confirmed this potent effect, where systemic administration of the compound resulted in substantial inhibition of MAO-A activity in both the liver and the brain. nih.gov

Inhibition of Monoamine Oxidase B (MAO-B)

Similar to its effect on MAO-A, n-hydroxybenzylhydrazine also potently inhibits the MAO-B isoenzyme. The in vitro IC₅₀ value for MAO-B inhibition in rat liver was also found to be in the 10-50 µM range. nih.gov Ex vivo experiments following systemic administration in rats demonstrated a profound inhibition of MAO-B activity in both peripheral and central tissues. nih.gov This non-selective inhibition of both MAO isoforms is a critical aspect of the compound's pharmacological profile. nih.gov

Ex Vivo Inhibition of MAO Isoforms by n-Hydroxybenzylhydrazine (NSD-1015) in Rats nih.gov
TissueEnzymeInhibition (%)
LiverMAO-A88
StriatumMAO-A96
LiverMAO-B88
StriatumMAO-B96

Concentration-Dependent Aspects of MAO Inhibition

The inhibitory activity of n-Hydroxybenzylhydrazine (commonly referred to in research as 3-hydroxybenzylhydrazine (B1666290) or by the code NSD-1015) on monoamine oxidase (MAO) is highly dependent on its concentration. nih.gov This characteristic allows for its use as a selective inhibitor of other enzymes at concentrations where its effect on MAO is negligible. Research conducted on canine portal vein strips in vitro demonstrated that the concentration of the compound could be optimized to inhibit aromatic L-amino acid decarboxylase (AAAD) without concurrently inhibiting MAO. nih.gov

In the study, the inhibition of MAO was assessed by measuring the levels of 3,4-dihydroxyphenylglycol (B133932) (DOPEG), a metabolite formed by the action of MAO on norepinephrine (B1679862). nih.gov The findings indicated that at a specific concentration of 0.1 µM, n-Hydroxybenzylhydrazine effectively inhibited AAAD, evidenced by a marked increase in 3,4-dihydroxyphenylalanine (DOPA) levels, but did not affect the levels of DOPEG. nih.gov This suggests that at this concentration, MAO activity was not inhibited. nih.gov Other concentrations tested in the range of 0.01 µM to 20 µM did not achieve this selective inhibition. nih.gov Therefore, the selectivity of n-Hydroxybenzylhydrazine as an enzyme inhibitor is directly tied to the concentration applied, with low micromolar concentrations being optimal for avoiding MAO inhibition in certain experimental models. nih.gov

Effect of n-Hydroxybenzylhydrazine (NSD-1015) Concentration on MAO Inhibition nih.gov
Concentration (µM)Effect on MAO Activity (as indicated by DOPEG levels)Effect on AAAD Activity (as indicated by DOPA levels)
0.01Not reported as optimalNot reported as optimal
0.1No inhibition observedMarked inhibition observed
>0.1 to 20Not reported as optimal for selective inhibitionNot reported as optimal for selective inhibition

Broader Spectrum Enzyme Inhibition Profiles

The mechanism of action of n-Hydroxybenzylhydrazine extends beyond MAO, affecting a range of other enzymes, particularly those dependent on a pyridoxal-phosphate cofactor.

n-Hydroxybenzylhydrazine has been identified as a potent, time-dependent inhibitor of pig brain γ-aminobutyric acid (GABA) aminotransferase. nih.gov GABA aminotransferase is a key enzyme in the metabolic pathway of the neurotransmitter GABA and, like many other enzymes targeted by hydrazine analogues, it is dependent on pyridoxal 5'-phosphate (PLP) for its catalytic function. nih.gov The inhibitory action involves a direct chemical reaction between the hydrazine group of the inhibitor and the PLP cofactor within the enzyme's active site. nih.govnorthwestern.edu

The broader inhibitory profile of n-Hydroxybenzylhydrazine is largely defined by its interaction with pyridoxal-phosphate (PLP)-requiring enzymes. nih.gov PLP is a versatile coenzyme, the active form of vitamin B6, that is crucial for a vast array of enzymatic reactions, including transaminations and decarboxylations. rsc.orgncats.io

The chemical reactivity of the hydrazine moiety in n-Hydroxybenzylhydrazine allows it to act as an inactivator of PLP-dependent enzymes. nih.gov Studies using both GABA aminotransferase and PLP in a chemical model system have shown that 3-hydroxybenzylhydrazine reacts to form a stable 3-hydroxybenzylhydrazone of PLP. nih.govnorthwestern.edu This reaction effectively sequesters the essential PLP cofactor, leading to enzyme inactivation. Because numerous enzymes rely on this same cofactor, n-Hydroxybenzylhydrazine can inhibit other PLP-dependent enzymes, such as aromatic L-amino acid decarboxylase (AAAD), as demonstrated in studies where it was used to measure tyrosine hydroxylase activity. nih.gov

Summary of n-Hydroxybenzylhydrazine's Interaction with PLP-Dependent Enzymes
EnzymeNature of InteractionMechanismReference
GABA AminotransferasePotent, time-dependent inhibitionForms a hydrazone with the PLP cofactor nih.gov
Aromatic L-amino acid Decarboxylase (AAAD)Inhibition (concentration-dependent)Presumed interaction with the PLP cofactor nih.gov

Applications in Advanced Neurochemical and Neurobiological Investigations Utilizing N Hydroxybenzylhydrazine Dihydrochloride

Research on Catecholamine Biosynthesis and Turnover

The strategic use of n-hydroxybenzylhydrazine dihydrochloride (B599025) has been instrumental in elucidating the dynamics of catecholamine synthesis and turnover. By inhibiting AADC, the enzyme responsible for the conversion of DOPA to dopamine (B1211576), researchers can effectively measure the activity of the rate-limiting enzyme in catecholamine biosynthesis, tyrosine hydroxylase (TH).

Assessment of Tyrosine Hydroxylase (TH) Catalytic Activity via Dihydroxyphenylalanine (DOPA) Accumulation

The in vivo activity of tyrosine hydroxylase (TH), the enzyme that converts L-tyrosine to L-dihydroxyphenylalanine (DOPA), can be estimated by measuring the accumulation of DOPA following the inhibition of AADC with n-hydroxybenzylhydrazine dihydrochloride (NSD-1015). This method provides a reliable index of catecholamine synthesis rates in various brain regions. nih.govcambridge.org

In a study utilizing microdialysis in conscious rats, the infusion of NSD-1015 into the striatum of 6-hydroxydopamine-pretreated rats resulted in a measurable accumulation of DOPA. The DOPA level in the striatal dialysates was determined to be 0.39 ± 0.12 pmol/min, providing a direct measure of TH activity in vivo. nih.gov The administration of a dopamine receptor agonist, apomorphine, led to a decrease in DOPA output, while the dopamine receptor antagonist, haloperidol, increased DOPA output, further validating that the accumulated DOPA is of neuronal origin and subject to regulatory feedback mechanisms. nih.gov

Research in a mouse model of Parkinson's disease demonstrated that 30 minutes after the administration of NSD-1015, the concentration of L-DOPA in the striatum of control animals was 17.1 ± 1.4 pmol/mg. nih.gov This baseline measurement allowed for the assessment of changes in TH activity under neurotoxic conditions. nih.gov

Table 1: DOPA Accumulation in Rodent Striatum Following this compound (NSD-1015) Administration
Animal ModelBrain RegionNSD-1015 Administration MethodMeasured DOPA LevelReference
6-hydroxydopamine-pretreated ratsStriatumMicrodialysis infusion (0.01 mmol/L)0.39 ± 0.12 pmol/min nih.gov
Control miceStriatumIntraperitoneal injection (100 mg/kg)17.1 ± 1.4 pmol/mg nih.gov

Analysis of Dopamine Synthesis and Metabolic Pathways

This compound is a valuable tool for dissecting the intricacies of dopamine synthesis and its subsequent metabolic pathways. By blocking the production of dopamine from L-DOPA, researchers can study the effects of precursor loading and the activity of other enzymes involved in dopamine metabolism.

In vitro studies using superfused corpus striatum tissue fragments from male rats have shown that NSD-1015 can induce a dose-dependent increase in dopamine release. nih.gov This effect was observed with concentrations as low as 1.0 microM. nih.gov Furthermore, this NSD-1015-induced release of dopamine was found to be calcium-independent and was also observed in hypothalamic tissue fragments. nih.gov

Pretreatment with NSD-1015 in MPTP-treated primates, a model for Parkinson's disease, effectively inhibited the formation of dopamine from administered L-DOPA. nih.gov This was evidenced by a significant increase in plasma L-DOPA levels and a marked decrease in plasma dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov Specifically, 90 minutes after L-DOPA administration, NSD-1015 pretreatment led to a more than doubling of plasma L-DOPA concentrations and a roughly 90% reduction in plasma DOPAC levels. nih.gov These findings underscore the potent inhibitory effect of NSD-1015 on AADC in vivo. nih.gov

Interestingly, some research suggests that this compound may also act as a monoamine oxidase (MAO) inhibitor. nih.gov In studies with 6-OHDA-lesioned rats, pretreatment with NSD-1015 abolished the increase in DOPAC and homovanillic acid (HVA) levels that are typically seen after L-DOPA administration. nih.gov However, it did not reduce the elevated striatal dopamine levels, suggesting a potential inhibition of dopamine metabolism. nih.gov

Table 2: Effect of this compound (NSD-1015) Pretreatment on Plasma Levels of L-DOPA and Dopamine Metabolites in MPTP-Treated Primates
Treatment GroupPlasma L-DOPAPlasma DopaminePlasma DOPACReference
L-DOPA onlyDetectableDetectableBaseline nih.gov
NSD-1015 + L-DOPASignificantly IncreasedMarkedly Decreased~90% Reduction nih.gov

Investigation of Norepinephrine (B1679862) Synthesis and Release Dynamics

The application of this compound extends to the study of norepinephrine, another critical catecholamine neurotransmitter. By inhibiting the synthesis of dopamine, the precursor to norepinephrine, researchers can investigate the dynamics of norepinephrine synthesis and release.

In a study comparing spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, in vivo microdialysis was used to assess norepinephrine release and catecholamine synthesis in the posterolateral hypothalamus. ahajournals.org In adult SHR, baseline dialysate norepinephrine levels were higher compared to WKY rats (277 ± 38 vs. 181 ± 35 pg/mL). ahajournals.org Following the administration of NSD-1015, adult SHR also exhibited markedly larger increases in 3,4-dihydroxyphenylalanine (DOPA) levels, indicating a higher rate of catecholamine synthesis. ahajournals.orgahajournals.org

In juvenile rats, while the NSD-1015-elicited increases in DOPA levels were similar between SHR and WKY rats, the response to the α2-adrenergic receptor antagonist yohimbine (B192690) differed. ahajournals.org Yohimbine enhanced the NSD-1015-induced DOPA accumulation in juvenile SHR but not in WKY rats, suggesting an augmented α2-adrenergic receptor-mediated control of catecholamine synthesis in the early stages of hypertension. ahajournals.orgahajournals.org

Table 3: Baseline Norepinephrine Levels and DOPA Accumulation in the Hypothalamus of Adult Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) Rats
Rat StrainBaseline Dialysate Norepinephrine (pg/mL)DOPA Accumulation after NSD-1015Reference
Wistar-Kyoto (WKY)181 ± 35Baseline ahajournals.org
Spontaneously Hypertensive (SHR)277 ± 38Markedly Larger Increase ahajournals.org

Studies on the Regulation of Catecholamine Release and Turnover

This compound has proven to be a valuable pharmacological tool for investigating the complex regulatory mechanisms governing catecholamine release and turnover. Its primary action of inhibiting AADC allows for the isolation and study of other regulatory processes.

Research has shown that NSD-1015 can directly influence dopamine release, independent of its AADC inhibitory activity. In vitro experiments on rat striatal tissue fragments demonstrated a significant, dose-dependent, and calcium-independent increase in dopamine release in the presence of NSD-1015. nih.gov This suggests that this compound may have direct effects on the mechanisms of dopamine storage or release. nih.gov

Furthermore, the potential dual role of NSD-1015 as both an AADC and a MAO inhibitor complicates the interpretation of its effects on catecholamine turnover. nih.gov By potentially blocking both the synthesis and the primary metabolic pathway of dopamine, NSD-1015 can be used to probe the interplay between these two processes in regulating dopamine levels. In 6-OHDA-lesioned rats, NSD-1015 pretreatment prevented the expected decrease in striatal dopamine levels after L-DOPA administration, which is attributed to its MAO-inhibiting properties. nih.gov This highlights the importance of considering the multifaceted actions of this compound when studying catecholamine regulation.

Functional Studies on Serotonin (B10506) Metabolism

The utility of this compound extends beyond the catecholamine system to the investigation of serotonin (5-hydroxytryptamine, 5-HT) metabolism. By inhibiting AADC, which also catalyzes the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin, researchers can assess the activity of the rate-limiting enzyme in serotonin synthesis, tryptophan hydroxylase (TPH).

Quantification of 5-Hydroxytryptophan Accumulation as an Indicator of Tryptophan Hydroxylase Activity

Similar to its application in the catecholamine system, this compound is used to measure the in vivo activity of tryptophan hydroxylase (TPH) by quantifying the accumulation of its product, 5-hydroxytryptophan (5-HTP), following AADC inhibition.

A study using in vivo microdialysis in the rat striatum simultaneously measured the accumulation of L-DOPA and 5-HTP after perfusion with NSD-1015. nih.gov The results showed a dose-dependent increase in both L-DOPA and 5-HTP, with the concentration of L-DOPA being significantly higher than that of 5-HTP at all doses of NSD-1015 tested (1-100 μmol/L). nih.gov This technique allows for the concurrent assessment of both dopamine and serotonin synthesis rates in the same brain region. nih.gov

Interestingly, another study using an autoradiographic method in rats found that NSD-1015 induced a statistically significant increase in the rate of serotonin synthesis in 20 out of 28 brain regions examined. nih.gov However, a pronounced decrease in the serotonin synthesis rate was observed in the pineal body. nih.gov This suggests that the effects of AADC inhibition on serotonin synthesis may be region-specific. The study also noted that NSD-1015 treatment led to a time-dependent increase in the plasma concentration of free tryptophan, which could contribute to the observed increase in serotonin synthesis in many brain areas. nih.gov

Table 4: Effect of this compound (NSD-1015) on Serotonin Synthesis in the Rat Brain
MethodBrain RegionEffect of NSD-1015Reference
In vivo microdialysisStriatumDose-dependent increase in 5-HTP accumulation nih.gov
Autoradiography20 out of 28 brain regionsStatistically significant increase in serotonin synthesis rate nih.gov
AutoradiographyPineal bodyPronounced decrease in serotonin synthesis rate nih.gov

Examination of Serotonin Synthesis Rates in Specific Brain Regions

This compound (also known as NSD-1015) is a potent inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), which plays a crucial role in the synthesis of serotonin (5-HT). By blocking this enzyme, NSD-1015 allows for the measurement of 5-hydroxytryptophan (5-HTP) accumulation, which serves as an index of the rate of serotonin synthesis. nih.gov This technique has been instrumental in examining the dynamics of serotonin production in various discrete regions of the brain.

One study utilizing an autoradiographic method in rats demonstrated that the administration of NSD-1015 led to a statistically significant increase in the rate of serotonin synthesis in 20 out of 28 brain regions examined. nih.gov However, a pronounced decrease in the serotonin synthesis rate was observed in the pineal body. nih.gov This decrease is likely due to the inhibition of AADC, which prevents the further metabolism of 5-hydroxy-alpha[14C]methyl-L-tryptophan, leading to a loss of the radioactive label used for measurement. nih.gov The study also noted that NSD-1015 treatment induced a time-dependent increase in the plasma concentration of free tryptophan, a precursor to serotonin. nih.gov These findings highlight the complex and region-specific effects of AADC inhibition on serotonin synthesis and underscore the importance of careful interpretation of data obtained using NSD-1015, as the observed increases in 5-HTP may not solely be due to AADC inhibition. nih.govnih.gov

Below is a table summarizing the observed effects of NSD-1015 on serotonin synthesis in different brain regions as reported in the literature.

Table 1: Effect of this compound (NSD-1015) on Serotonin Synthesis Rates in Specific Rat Brain Regions

Brain Region Effect on Serotonin Synthesis Rate Statistical Significance
20 out of 28 Brain Regions Increase p < .05
Pineal Body Pronounced Decrease Not specified

Elucidation of Enzyme Regulation in Neural Circuits

This compound has been a valuable pharmacological tool for elucidating the regulation of key enzymes involved in neurotransmitter synthesis within complex neural circuits. Its ability to inhibit AADC provides a window into the upstream processes that govern the activity of enzymes like tyrosine hydroxylase and the developmental roles of AADC itself.

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. nih.govwikipedia.org Its activity is intricately regulated by phosphorylation at several serine residues, primarily Ser19, Ser31, and Ser40. wikipedia.orgnewcastle.edu.aunih.gov The measurement of L-DOPA accumulation after the inhibition of AADC with NSD-1015 is a widely used method to assess in vivo TH activity. nih.govnewcastle.edu.aunih.gov

Phosphorylation at different sites is controlled by distinct protein kinases and has varying effects on TH activity. newcastle.edu.aunih.gov For instance, phosphorylation at Ser40, often mediated by protein kinase A (PKA), is known to increase L-DOPA biosynthesis and relieve feedback inhibition by catecholamines like dopamine. newcastle.edu.aunih.govscispace.com Ser31 phosphorylation is associated with mitogen-activated protein (MAP) kinase (ERK) activity, while Ser19 phosphorylation can be influenced by multiple kinases, including calcium/calmodulin-dependent kinase II (CaMKII). nih.govnih.gov

Studies have shown that in vivo conditions, such as light exposure in the retina, can markedly increase TH phosphorylation at all three sites, which is associated with an increase in dopamine production. nih.gov The use of NSD-1015 in such studies allows for the direct correlation of TH phosphorylation state with its synthetic capacity by measuring the accumulation of its product, L-DOPA. nih.gov

Table 2: Regulation of Tyrosine Hydroxylase (TH) Phosphorylation and Activity

Phosphorylation Site Regulating Kinase(s) Effect on TH Activity
Serine 19 (Ser19) Calcium/calmodulin-dependent kinase II (CaMKII), MAPKAPK2 No direct effect on activity
Serine 31 (Ser31) Mitogen-activated protein (MAP) kinase (ERK) Small effect on activity

Aromatic L-amino acid decarboxylase (AADC) is essential for the synthesis of dopamine and serotonin, and its proper function is critical for normal brain development and motor control. nih.gov Studies using NSD-1015 to inhibit AADC in developing organisms, such as zebrafish, have provided significant insights into the enzyme's developmental role.

In zebrafish embryos, inhibition of AADC with NSD-1015 resulted in a range of dose-dependent morphological and behavioral defects. nih.govfigshare.comresearchgate.net These included reduced brain volume and body length, increased brain cell apoptosis, and loss of diencephalic catecholaminergic neurons. nih.govnih.gov Functionally, the treated larvae exhibited less sensitive touch responses and impaired swimming activity. nih.govnih.gov These findings demonstrate that AADC activity is crucial for early neuronal development and the establishment of proper motor functions. nih.gov The phenotypic changes observed in the zebrafish model after NSD-1015 treatment mirror some of the clinical manifestations of AADC deficiency in children, a neuro-metabolic disease characterized by severe developmental delay and motor dysfunction. nih.gov

Table 3: Effects of AADC Inhibition by this compound (NSD-1015) on Zebrafish Development

Parameter Observed Effect
Brain Volume Reduced
Body Length Reduced
Brain Cell Apoptosis Increased
Diencephalic Catecholaminergic Neurons Loss
Touch Response Less sensitive
Swimming Activity Impaired
Seizure-like Activity Detected (dose-dependent)

The firing patterns of dopaminergic neurons are fundamental to their role in motor control, motivation, and reward. nih.govbehavioralhealth2000.com this compound, by inhibiting AADC, can indirectly influence the activity of these neurons by altering dopamine synthesis and metabolism. nih.govomeka.net While NSD-1015 effectively blocks central AADC activity, it has also been shown to act as a monoamine oxidase (MAO) inhibitor. nih.govresearchgate.net This dual action can complicate the interpretation of its effects, as MAO inhibition would reduce the breakdown of dopamine, potentially counteracting the effects of reduced synthesis. nih.gov

Table 4: Compounds Mentioned in the Article

Compound Name Abbreviation/Synonym
This compound NSD-1015
Serotonin 5-HT
5-hydroxytryptophan 5-HTP
Aromatic L-amino acid decarboxylase AADC
Tyrosine hydroxylase TH
L-3,4-dihydroxyphenylalanine L-DOPA
Dopamine DA
Protein Kinase A PKA
Mitogen-activated protein kinase MAPK / ERK
Calcium/calmodulin-dependent kinase II CaMKII
Monoamine oxidase MAO
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine MPTP

Methodological Frameworks and Experimental Designs Employing N Hydroxybenzylhydrazine Dihydrochloride As a Research Tool

In Vivo Research Models and Techniques

The systemic and localized administration of n-hydroxybenzylhydrazine dihydrochloride (B599025) in living organisms provides critical insights into the global and region-specific roles of newly synthesized monoamines.

Microdialysis Applications in Discrete Brain Areas (e.g., Hypothalamus, Striatum)

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. When coupled with the administration of NSD-1015, this technique allows researchers to probe the dynamics of monoamine synthesis and release.

A key study employed microdialysis in the striatum of unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model for Parkinson's disease, to investigate the effects of NSD-1015 on L-DOPA-induced changes in neurotransmitter levels. nih.gov Pretreatment with NSD-1015 prior to L-DOPA administration led to a significant potentiation of the increase in extracellular L-DOPA levels in the striatum. nih.gov However, it did not reduce the elevated dopamine (B1211576) levels that resulted from L-DOPA administration. nih.gov Instead, the study found that NSD-1015 abolished the increases in the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This suggests that while NSD-1015 effectively blocks AADC activity, it also appears to inhibit monoamine oxidase (MAO), the enzyme responsible for dopamine degradation. nih.gov

Another study utilized superfused hypothalamic tissue fragments, a technique that shares principles with microdialysis by allowing for the study of neurochemical release from a specific brain area in vitro. The addition of NSD-1015 to the superfusion medium was found to increase the release of dopamine from these tissue fragments, further highlighting its utility in studying neurotransmitter dynamics in the hypothalamus. nih.gov

Effects of n-Hydroxybenzylhydrazine Dihydrochloride (NSD-1015) on Striatal Neurochemistry Measured by Microdialysis in 6-OHDA-Lesioned Rats nih.gov
AnalyteEffect of NSD-1015 Pretreatment (followed by L-DOPA)Inferred Mechanism of Action
Extracellular L-DOPAPotentiated IncreaseInhibition of AADC
Extracellular DopamineNo Reduction of L-DOPA-induced IncreaseConcurrent inhibition of MAO, preventing dopamine metabolism
Extracellular DOPACAbolished IncreaseInhibition of MAO
Extracellular HVAAbolished IncreaseInhibition of MAO and COMT pathway

Systemic Administration Approaches for Global Biochemical Assessment

Systemic administration of this compound allows for the assessment of its effects on global monoamine synthesis and the resulting behavioral and physiological changes. These studies often involve the analysis of blood plasma and post-mortem tissue to determine the extent of AADC inhibition and its consequences.

In a study involving MPTP-treated common marmosets, another primate model of Parkinson's disease, systemic administration of NSD-1015 was shown to effectively inhibit AADC. nih.gov This was evidenced by a marked decrease in the formation of dopamine from L-DOPA in the plasma, accompanied by an elevation of L-DOPA levels. nih.gov Behaviorally, systemic NSD-1015 administration dose-dependently worsened baseline motor deficits and abolished the therapeutic effects of L-DOPA on locomotor activity. nih.gov These findings underscore the critical role of central AADC activity in the therapeutic action of L-DOPA.

The systemic administration of NSD-1015 in rats has also been shown to produce significant inhibition of MAO A and B activity in both the liver and the striatum, confirming the dual action of this compound. researchgate.net

Global Biochemical and Behavioral Effects of Systemic this compound (NSD-1015) Administration
Model OrganismBiochemical FindingBehavioral/Physiological OutcomeReference
MPTP-treated MarmosetDecreased plasma dopamine and DOPAC; elevated plasma L-DOPA after L-DOPA administration.Worsened baseline motor deficits; abolished L-DOPA-induced locomotor activity. nih.gov
RatSignificant inhibition of MAO A and B activity in liver and striatum.Not explicitly detailed in this context. researchgate.net

Utilization in Vertebrate Developmental Models (e.g., Zebrafish Embryos)

The zebrafish (Danio rerio) embryo has emerged as a powerful model for studying developmental biology and toxicology due to its rapid, external, and transparent development. The use of this compound in this model allows for the investigation of the role of monoamine neurotransmitters in early development.

A study investigating the role of AADC in zebrafish development demonstrated that exposure of larvae to NSD-1015 resulted in significant morphological and behavioral defects. researchgate.net A concentration-dependent decrease in body length was observed in the treated larvae. researchgate.net Furthermore, the touch response, a measure of sensorimotor function, was significantly impaired in larvae treated with NSD-1015. researchgate.net These findings suggest that the synthesis of monoamines via AADC is crucial for normal morphological development and the establishment of functional motor circuits in zebrafish.

Developmental Effects of this compound (NSD-1015) in Zebrafish Larvae researchgate.net
ParameterObserved EffectImplication
Body LengthConcentration-dependent decreaseAADC activity is important for normal growth and morphological development.
Touch Response (Movement)Concentration-dependent decreaseAADC-mediated monoamine synthesis is critical for the development of functional motor pathways.

In Vitro Cell Culture and Biochemical Assay Systems

In vitro systems provide a controlled environment to dissect the molecular and cellular mechanisms of action of this compound.

Application in Established Neuronal and Non-Neuronal Cell Lines

Cell lines, particularly those of neuronal origin, are instrumental in studying the cellular effects of pharmacological agents. The PC12 cell line, derived from a rat pheochromocytoma, is widely used as a model for neuronal cells because it synthesizes and stores dopamine.

In a study using PC12 cells, treatment with NSD-1015 was found to cause a concentration-dependent up-regulation of AADC mRNA levels. nih.gov This increase in gene expression was followed by a stable increase in the amount of AADC protein. nih.gov This finding suggests the existence of a feedback mechanism where the inhibition of AADC enzyme activity leads to a compensatory increase in its expression at the genetic level. This highlights the utility of NSD-1015 in studying the regulatory mechanisms of neurotransmitter synthesis pathways.

Use in Tissue Homogenate and Protein Lysate Biochemical Assays

Biochemical assays using tissue homogenates or protein lysates are fundamental for characterizing the enzymatic activity of target proteins and the potency of inhibitors. This compound has been extensively characterized using such systems.

In vitro studies using rat hepatic (liver) tissue homogenates demonstrated that NSD-1015 potently inhibits both MAO A and MAO B activity. researchgate.net Further ex vivo studies, where the drug was administered systemically before tissue collection, confirmed a significant inhibition of MAO A and B activity in both liver and striatal homogenates. researchgate.net

Experiments using superfused corpus striatum tissue fragments from rats have also been employed to study the direct effects of NSD-1015 on dopamine release. nih.gov The addition of NSD-1015 to the superfusion medium resulted in a dose-dependent increase in dopamine release. nih.gov This effect was found to be calcium-independent, suggesting a mechanism that is distinct from the typical vesicular release of neurotransmitters. nih.gov

Chromatographic Techniques (e.g., HPLC-ED, UPLC) for Metabolite Separation and Detection

In studies utilizing this compound, the precise measurement of changes in neurotransmitter and metabolite concentrations is paramount. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely adopted techniques for this purpose, offering high sensitivity and selectivity for the analysis of biogenic amines and their metabolites in complex biological matrices like brain tissue.

A typical experimental design involves the administration of this compound to an animal model, followed by the collection of brain tissue samples. These samples are then processed to extract the analytes of interest, such as dopamine, serotonin (B10506), and their respective metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA).

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED):

HPLC-ED is a well-established method for the quantification of catecholamines and indoleamines. The separation of these compounds is typically achieved using a reversed-phase C18 column. The mobile phase generally consists of an aqueous buffer at a controlled pH, mixed with an organic modifier like methanol (B129727) or acetonitrile. The electrochemical detector is highly sensitive to electroactive compounds like dopamine and its metabolites, allowing for their detection at very low concentrations.

ParameterTypical Conditions for HPLC-ED Analysis of Neurotransmitters
Stationary Phase Reversed-phase C18 column
Mobile Phase Aqueous buffer (e.g., phosphate (B84403) or citrate) with an organic modifier (e.g., methanol)
Detection Electrochemical detector (ED)
Analytes Dopamine, Serotonin, DOPAC, HVA, 5-HIAA

Ultra-Performance Liquid Chromatography (UPLC):

UPLC systems utilize columns with smaller particle sizes, which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS/MS), this technique provides exceptional specificity and the ability to measure a wide range of analytes in a single run. The fundamental principles of separation are similar to HPLC, relying on reversed-phase chromatography.

Critical Considerations for Data Interpretation in Studies with this compound

Delineation of Primary AADC Inhibition from Secondary MAO Effects

A primary challenge in interpreting data from experiments with this compound is its dual inhibitory action on both AADC and monoamine oxidase (MAO). nih.gov While its intended primary effect is the blockade of AADC, it is also a potent inhibitor of MAO, the enzyme responsible for the degradation of monoamine neurotransmitters. nih.gov

This secondary MAO inhibition can significantly confound the interpretation of results. For instance, while AADC inhibition is expected to decrease the synthesis of dopamine from L-DOPA, the concurrent inhibition of MAO can lead to a decrease in dopamine metabolism. This can result in the maintenance or even an increase in striatal dopamine concentrations, masking the effect of AADC inhibition. nih.gov Therefore, it is crucial for researchers to acknowledge this dual mechanism and design experiments that can differentiate between the effects of AADC and MAO inhibition. One approach is to use other AADC inhibitors that have less effect on MAO, or to use specific MAO inhibitors as controls.

Enzyme TargetPrimary or Secondary Effect of this compoundConsequence of Inhibition
AADCPrimaryDecreased synthesis of dopamine and serotonin
MAOSecondaryDecreased degradation of dopamine and serotonin

Assessment of Potential Off-Target Interactions and Research Artifacts

Beyond its effects on AADC and MAO, this compound may have other off-target interactions that can introduce artifacts into research findings. For example, some studies have suggested that NSD-1015 can increase the release of dopamine through a calcium-independent mechanism. researchgate.net This effect is independent of its role as an AADC inhibitor and could lead to an overestimation of dopamine levels attributed to other experimental manipulations.

Another potential artifact is the observation that this compound can lead to a concentration-dependent up-regulation of AADC mRNA levels. nih.gov This suggests a compensatory mechanism that could influence the long-term effects of the inhibitor and should be considered in chronic studies.

Researchers must be vigilant for these potential off-target effects and research artifacts. Careful experimental design, including the use of appropriate controls and orthogonal measurements, is essential for validating findings and ensuring that the observed effects are correctly attributed to the intended mechanism of action.

Advanced Research Trajectories and Emerging Academic Applications of N Hydroxybenzylhydrazine Dihydrochloride

Investigation into Non-Canonical Pathways of Dopamine (B1211576) Synthesis and Regulation

N-Hydroxybenzylhydrazine, particularly as the well-studied aromatic L-amino acid decarboxylase (AADC) inhibitor NSD-1015, has been a pivotal tool in neurochemical research. nih.gov Its primary application involves inhibiting the conversion of 3,4-dihydroxyphenylalanine (DOPA) to dopamine, allowing researchers to measure the in vivo synthesis rates of monoamines by quantifying DOPA accumulation. nih.govnih.gov However, research utilizing related compounds has uncovered complexities in dopamine regulation, suggesting pathways beyond simple enzyme inhibition.

A significant finding in this area comes from comparative studies with the related compound 1-(3-hydroxybenzyl)-1-methylhydrazine (NSD-1034). Research has shown that NSD-1034 leads to a more than twofold higher rate of DOPA accumulation in the rat striatum compared to NSD-1015 and other AADC inhibitors like Ro 4-4602. nih.gov This discrepancy is not attributed to differences in monoamine oxidase (MAO) inhibition or the degree of AADC inhibition. nih.gov Instead, evidence suggests that NSD-1034 possesses a distinct stimulatory action on dopamine synthesis, a mechanism not mediated by classical dopamine receptors. nih.gov It is proposed that this stimulatory effect compensates for the efflux of DOPA from the brain, a factor that leads to lower apparent synthesis rates when using inhibitors like NSD-1015. nih.gov This suggests that certain hydrazine (B178648) derivatives can actively modulate dopamine synthesis through non-canonical mechanisms, rather than acting as simple passive inhibitors.

These findings challenge the conventional understanding of dopamine regulation and highlight the nuanced effects that different chemical structures within the benzylhydrazine (B1204620) family can exert on neurotransmitter pathways. The use of these compounds allows for a deeper investigation into the feedback mechanisms and potential alternative regulatory points in the dopamine synthesis cascade. nih.govnih.gov

Table 1: Comparative Effects of AADC Inhibitors on DOPA Accumulation in Rat Striatum
CompoundPrimary MechanismObserved DOPA Accumulation RateAdditional Noted Effect
NSD-1015 (3-hydroxybenzylhydrazine)AADC InhibitionStandard/LowerSensitive to dopamine receptor occupancy. nih.gov
NSD-1034 (1-(3-hydroxybenzyl)-1-methylhydrazine)AADC InhibitionMore than twofold higher than NSD-1015. nih.govStimulates dopamine synthesis. nih.gov
Ro 4-4602 (1-(DL-seryl)-2-(2,3,4-trihydroxybenzyl)hydrazine)AADC InhibitionStandard/LowerCommonly used for measuring monoamine synthesis rates. nih.gov

Role in Elucidating Mechanisms of Neuroprotection and Neurodegenerative Processes

The study of neurodegenerative disorders, such as Parkinson's disease, is intrinsically linked to the understanding of dopamine neuron function and dysfunction. ontosight.ainih.gov N-Hydroxybenzylhydrazine dihydrochloride (B599025), by acting as a potent inhibitor of AADC, serves as a critical research tool to probe the upstream mechanisms of dopamine synthesis and metabolism. nih.gov By blocking the final step in dopamine production, researchers can investigate the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway, and explore how its regulation is affected in disease models. nih.govnih.gov

Dysfunction in dopamine signaling is a hallmark of several neurological disorders. nih.gov The ability of n-hydroxybenzylhydrazine to cross the blood-brain barrier and inhibit AADC centrally makes it invaluable for in vivo studies aimed at understanding the complex dynamics of neurotransmitter systems in the context of neurodegeneration. Research in this field often focuses on mechanisms like oxidative stress, mitochondrial dysfunction, inflammation, and abnormal protein deposition, all of which can impact the health of dopaminergic neurons. nih.gov While not a therapeutic agent itself, n-hydroxybenzylhydrazine enables the detailed study of these pathological processes by allowing for the isolation and examination of specific steps in the dopamine synthesis pathway that may be compromised in neurodegenerative states. nih.govontosight.ai This contributes to a foundational understanding necessary for the development of novel neuroprotective strategies. nih.gov

Exploration of Coordination Chemistry and Metal Complex Formation with Related Hydrazine Ligands

The hydrazine moiety (R-NH-NH2) present in n-hydroxybenzylhydrazine and related compounds is a versatile ligand in coordination chemistry. It possesses two nitrogen atoms with lone pairs of electrons, allowing it to coordinate with metal ions in various ways, including as a unidentate or a bridging bidentate ligand. ias.ac.in The study of metal-hydrazine complexes is an active area of research, as these complexes can exhibit novel structural, spectral, and magnetic properties. derpharmachemica.com

Research into the coordination chemistry of hydrazine derivatives has revealed that they can form stable complexes with a wide range of transition metals, including zinc (Zn), cobalt (Co), nickel (Ni), and copper (Cu). researchgate.netznaturforsch.com For example, methanesulfonylhydrazine has been shown to form a pseudo-tetrahedral complex with zinc chloride, [ZnCl2(MSH)2]. znaturforsch.com In other studies, Schiff base ligands derived from hydrazine derivatives have been observed to bind to metal ions in a bidentate manner through nitrogen and sulfur atoms. researchgate.net

The nature of the anion associated with the metal salt and the structure of the hydrazine ligand itself significantly influence the properties and reactivity of the resulting complex. ias.ac.in The coordination of hydrazine ligands can lead to the formation of mononuclear, dinuclear, or polynuclear metal complexes. nih.govnih.gov For instance, bridged dinitrogen complexes have been synthesized with iron, where the N-N unit links two metal centers. lmu.de The exploration of these coordination compounds is crucial for developing new materials and understanding fundamental chemical bonding and reactivity. ias.ac.inderpharmachemica.com

Table 2: Examples of Metal Complexes with Hydrazine-Related Ligands
Ligand TypeMetal Ion(s)Coordination ModeResulting Complex ExampleReference
Methanesulfonylhydrazine (MSH)Zn(II)Unidentate[ZnCl2(MSH)2] znaturforsch.com
2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamideCo(II), Ni(II), Cu(II)Bidentate (N, S atoms)[M(L)2] researchgate.net
Hydrazine (N2H4)Fe(I)Bridging BidentateDinuclear Fe(I)-N2-bridged complex lmu.de
Salicylaldehyde phenylhydrazoneTitanium (Ti)κ³N,N,OHydrazonido Titanium Complex nih.gov

Mutagenicity and Genotoxicity Research of Hydrazine Compounds in Model Systems

Hydrazine and its derivatives are a class of chemicals with widespread use, but also with recognized toxicological risks, including mutagenicity and carcinogenicity. researchgate.netnih.gov Consequently, extensive research has been conducted to evaluate the genotoxic potential of various hydrazine compounds in different model systems. scispace.com Short-term assays, such as the bacterial reverse mutation test (Ames test) using Salmonella typhimurium, are commonly employed to screen for mutagenic activity. asm.org

Studies on a range of hydrazine derivatives have yielded varied results. For instance, compounds like phenylhydrazine (B124118), 2-nitrophenylhydrazine, and 2,4-dinitrophenylhydrazine (B122626) have been identified as frameshift mutagens in S. typhimurium strain TA1538. asm.orgnih.gov In contrast, the same study found that m-hydroxybenzylhydrazine, the parent compound of n-hydroxybenzylhydrazine dihydrochloride, was not mutagenic in this system. asm.orgnih.gov Other non-mutagenic derivatives in this specific assay included benzylhydrazine and isoniazid. nih.gov

Further research has indicated that the genotoxicity of hydrazines can be species-dependent. For example, a study using hepatocytes found that certain hydrazine derivatives that were positive in a DNA repair test with mouse hepatocytes were negative with rat hepatocytes, suggesting differences in metabolic activation. scispace.com While some hydrazines are mutagenic in bacterial systems, research on hydrazine itself has shown it to be non-mutagenic in mammalian cell assays in vitro and in vivo, suggesting that its carcinogenic mechanism in mammals may not be driven by gene mutation. nih.gov This highlights the complexity of hydrazine toxicology and the importance of using multiple model systems to assess genotoxic risk. researchgate.netnih.gov

Table 3: Mutagenicity of Selected Hydrazine Derivatives in Salmonella typhimurium TA1538
CompoundMutagenicity Result in TA1538Reference
m-HydroxybenzylhydrazineNot Mutagenic asm.orgnih.gov
PhenylhydrazineMutagenic asm.orgnih.gov
BenzylhydrazineNot Mutagenic asm.orgnih.gov
2,4-DinitrophenylhydrazineMutagenic asm.orgnih.gov
IsoniazidNot Mutagenic asm.orgnih.gov
p-TolylhydrazineMutagenic asm.org

Q & A

Q. What safety protocols are recommended for handling n-Hydroxybenzylhydrazine dihydrochloride in laboratory settings?

Researchers must wear PPE (gloves, lab coats, goggles) and use fume hoods to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste services. Emergency showers and eyewash stations must be accessible. Contaminated surfaces require neutralization with 10% sodium bicarbonate before cleaning .

Q. How is this compound synthesized and purified for research applications?

A typical synthesis involves condensation of benzaldehyde derivatives with hydrazine under acidic conditions. Post-synthesis, purification is achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol:dichloromethane mobile phase). Purity is validated using HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What analytical techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Deuterated DMSO or CDCl3 as solvent, with trimethylsilane (TMS) as an internal standard. Key signals include hydrazine NH protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • LC-MS : Electrospray ionization (ESI+) to detect the molecular ion peak ([M+H]+).
  • X-ray crystallography : Single-crystal analysis to resolve bond lengths and angles, validated against DFT-optimized structures .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular orbitals, electrostatic potential surfaces, and hydrogen-bonding interactions. These models validate experimental crystallographic data and explain reactivity patterns, such as nucleophilic attack at the hydrazine moiety .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Conflicting thermogravimetric analysis (TGA) or melting point (mp) values may arise from polymorphic forms or hydration states. To address this:

  • Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min under N2).
  • Compare lattice energies via X-ray diffraction and DFT.
  • Replicate experimental conditions (e.g., solvent, humidity) from conflicting studies .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

  • Design of Experiments (DoE) : Vary temperature, pH, and stoichiometry to identify optimal yields.
  • Kinetic studies : Monitor intermediates via in situ FTIR or Raman spectroscopy.
  • Catalysis screening : Test Lewis acids (e.g., ZnCl2) or enzymes (e.g., lipases) for regioselective modifications.
  • Scale-up validation : Ensure reproducibility under reflux or microwave-assisted conditions .

Methodological Best Practices

  • Data validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) .
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for public access .
  • Hazard mitigation : Follow OSHA guidelines for spill management and exposure monitoring .

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